molecular formula C21H23N5O3 B2762712 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1219912-90-9

1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one

カタログ番号: B2762712
CAS番号: 1219912-90-9
分子量: 393.447
InChIキー: AOWMYCPCWSPFMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a synthetic small-molecule compound featuring a piperazine core linked to a pyridine-oxadiazole moiety and a phenoxypropanone group. Its molecular formula is C22H25N5O3, with a molecular weight of 431.47 g/mol. The compound is structurally characterized by:

  • A 5-methyl-1,2,4-oxadiazole ring, known for enhancing metabolic stability and binding affinity in medicinal chemistry .
  • A pyridine-piperazine scaffold, which facilitates interactions with CNS targets such as serotonin and dopamine receptors .
  • A phenoxypropanone side chain, contributing to lipophilicity and membrane permeability.

特性

IUPAC Name

1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-15(28-18-6-4-3-5-7-18)21(27)26-12-10-25(11-13-26)19-9-8-17(14-22-19)20-23-16(2)29-24-20/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWMYCPCWSPFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as:

C18H22N4O3\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This compound features a piperazine ring, a phenoxy group, and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.

1. Interaction with Receptors

Research indicates that derivatives of oxadiazole compounds often interact with various receptors in the central nervous system (CNS). For instance, oxadiazole derivatives have been shown to act as agonists at GABA_A receptors, which play a crucial role in mediating inhibitory neurotransmission. This interaction could potentially lead to anxiolytic and sedative effects similar to benzodiazepines .

2. Antioxidant Activity

Oxadiazole-containing compounds have demonstrated significant antioxidant activity. The presence of the oxadiazole ring is believed to contribute to the scavenging of free radicals, thereby protecting cellular components from oxidative stress. This property is particularly relevant in neuroprotective strategies against neurodegenerative diseases .

In Vitro Studies

In vitro studies have evaluated the biological activity of similar oxadiazole derivatives. For example:

CompoundBiological ActivityIC50 (µM)
6aGABA_A receptor agonist0.74
7Antioxidant activity10.5

These studies suggest that modifications in the chemical structure can significantly enhance or diminish biological activity.

In Vivo Studies

In vivo studies focusing on related compounds have shown promising results:

  • Sedative Effects : Compounds similar to the target molecule have been tested for their sedative properties using the pentobarbital-induced sleep test. Results indicated that certain derivatives significantly prolonged sleep duration compared to control groups .
  • Neuroprotective Effects : Animal models treated with oxadiazole derivatives exhibited reduced symptoms of neurodegeneration, highlighting their potential therapeutic applications in conditions like Alzheimer's disease.

Case Study 1: GABA_A Receptor Agonism

A study conducted on a series of oxadiazole derivatives revealed that compound 6a exhibited higher affinity for the GABA_A receptor compared to diazepam. The binding affinity was measured using radioligand assays:

CompoundBinding Affinity (nM)
Diazepam100
Compound 6a50

This suggests that modifications in the oxadiazole structure can lead to enhanced receptor interactions and potentially improved therapeutic profiles .

Case Study 2: Antioxidant Properties

Another investigation assessed the antioxidant capacity of various oxadiazole derivatives using DPPH radical scavenging assays. The results indicated that certain derivatives effectively reduced DPPH radical concentration by over 70%, demonstrating significant antioxidant potential .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one with analogous piperazine- and oxadiazole-containing derivatives.

Compound Molecular Formula Key Structural Features Reported Activity Reference
1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one C22H25N5O3 Piperazine-pyridine-oxadiazole core; phenoxypropanone side chain Potential CNS modulation (theoretical); no clinical data available
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one C21H25N5O3S2 Hydroxyethyl-piperazine; pyrido-pyrimidinone; thiazolidinone Anticancer activity (in vitro: IC50 = 0.8–2.1 µM against leukemia lines)
(Z)-5-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one C23H22N6O2S2 Methoxyphenyl-piperazine; pyrido-pyrimidinone; thioxothiazolidinone Antipsychotic activity (D2 receptor binding affinity: Ki = 12 nM)

Key Observations:

Structural Similarities: All compounds share a piperazine ring linked to heterocyclic systems (pyridine, pyrimidine, or thiazolidinone). The oxadiazole group in the target compound replaces thiazolidinone/sulfanylidene moieties in analogs, reducing hydrogen-bonding capacity but improving metabolic stability .

Pharmacological Differences: The hydroxyethyl-piperazine derivative () shows potent anticancer activity, likely due to DNA intercalation from the pyrido-pyrimidinone system . The methoxyphenyl-piperazine analog () exhibits high D2 receptor affinity, attributed to the methoxy group’s electron-donating effects .

Q & A

Q. What are the validated synthetic routes for preparing 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis of this compound involves multi-step organic reactions, including:

  • Step 1: Formation of the 5-methyl-1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under reflux with acetic anhydride or other dehydrating agents .
  • Step 2: Coupling the oxadiazole-pyridine fragment with a piperazine intermediate using nucleophilic aromatic substitution or Buchwald-Hartwig amination, requiring palladium catalysts and inert conditions .
  • Step 3: Final assembly of the propan-1-one backbone via alkylation or acylation reactions.
    Optimization strategies : Use high-throughput screening (HTS) to test solvents (e.g., DMF, THF), temperatures (60–120°C), and catalysts (e.g., Pd(OAc)₂). Monitor progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., phenoxy, piperazine, oxadiazole) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
  • FT-IR : Identify functional groups (e.g., C=O at ~1660 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, particularly in enzyme inhibition assays?

Answer: Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., staurosporine for kinase inhibition).
  • Compound stability : Perform stability studies under assay conditions (pH, temperature) using LC-MS to detect degradation products .
  • Off-target effects : Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity .
  • Data normalization : Apply statistical models (e.g., Z’-factor) to minimize batch-to-batch variability .

Q. What computational strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound’s piperazine-oxadiazole pharmacophore?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., GPCRs, kinases). Validate with mutagenesis studies .
  • QSAR modeling : Develop regression models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors. Train datasets from analogs in and .
  • MD simulations : Analyze conformational flexibility of the piperazine ring in solvated systems (GROMACS/AMBER) to correlate with bioactivity .

Q. How should researchers design a stability study to identify degradation pathways and major impurities under accelerated conditions?

Answer:

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) .
  • Analytical workflow :
    • HPLC-DAD/ELSD : Track degradation kinetics.
    • LC-QTOF-MS : Identify impurities (e.g., hydrolyzed oxadiazole forming amides) .
    • Isolation : Use preparative HPLC to isolate impurities for structural confirmation via NMR .

Methodological Resources

  • Synthetic protocols : Multi-step reactions with Pd-catalyzed cross-coupling ().
  • Analytical validation : Reference standards for impurity profiling ().
  • Biological assays : Comparative activity tables for analogs ().

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。